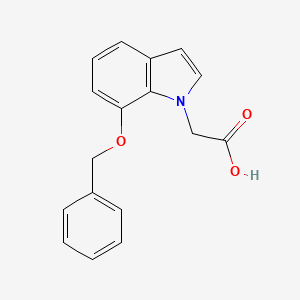

(7-Benzyloxyindol-1-yl)acetic acid

描述

Significance of Indole (B1671886) Scaffolds in Contemporary Drug Discovery and Medicinal Chemistry

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to form the basis for compounds with a wide array of biological activities. nih.govijpsr.comijrpc.commdpi.com This versatile heterocyclic structure is a key component in numerous natural products, alkaloids, and synthetic drugs, demonstrating its importance in the development of new therapeutic agents. nih.govijrpc.com The chemical reactivity of the indole ring allows for modifications at various positions, enabling the synthesis of a multitude of derivatives with diverse pharmacological profiles. mdpi.com

Researchers have successfully developed indole-based compounds targeting a vast range of conditions, including cancer, infectious diseases, inflammatory disorders, metabolic diseases, and neurodegenerative conditions. nih.gov The ability of these derivatives to interact with various biological targets has led to their investigation as antivirals, antihypertensives, immunomodulators, and agents for treating diseases like Alzheimer's. nih.gov The continuous exploration of indole derivatives highlights their immense potential in designing novel drugs to address significant healthcare challenges. ijpsr.comnih.gov

Overview of Acetic Acid Derivatives as Promising Bioactive Motifs

Acetic acid and its derivatives are fundamental building blocks in organic and medicinal chemistry. youtube.compageplace.dewikipedia.org The carboxyl group of acetic acid is a key reactive site, allowing for the creation of various derivatives such as esters, amides, and anhydrides, each with unique properties and applications. youtube.com In a biological context, the attachment of an acetic acid moiety to a core scaffold can significantly influence a molecule's physicochemical properties and its interaction with biological targets.

Indole-3-acetic acid (IAA), a well-known plant hormone, and its derivatives have been shown to possess significant biological activities, including anti-inflammatory, antioxidant, and prooxidant effects in certain contexts. acs.orgmdpi.com The acetic acid group can act as a crucial pharmacophore, contributing to the binding of the molecule to enzyme active sites or receptors. For instance, studies on purine (B94841) derivatives bearing an acetic acid moiety have demonstrated their potential as anti-inflammatory and analgesic agents. nih.gov This highlights the role of the acetic acid motif in conferring or enhancing the therapeutic potential of various molecular scaffolds.

Positioning of (7-Benzyloxyindol-1-yl)acetic acid within the Context of Indole-Acetic Acid Family Research

This compound belongs to the family of indole-acetic acid derivatives, a class of compounds that has garnered considerable interest in medicinal chemistry. Structurally, it combines the privileged indole scaffold with a flexible acetic acid side chain attached to the indole nitrogen (N-1 position) and a benzyloxy group at the 7-position of the indole ring.

Research into related indole-acetic acid derivatives has revealed a broad spectrum of biological activities. For example, various derivatives have been explored as potent antagonists for the CRTH2 receptor for potential use in respiratory diseases, as HIV-1 integrase inhibitors, and as inducers of apoptosis in cancer cells. nih.govmdpi.comnih.govnih.gov Specifically, research on compounds with a similar benzyloxyindole acetic acid core, such as (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids, has identified them as potent S1P1 functional antagonists, which are of interest for treating autoimmune diseases. nih.govnih.govresearchgate.net The positioning of substituents on the indole ring is crucial for activity, and the 7-benzyloxy group in the title compound is a key structural feature that likely influences its biological profile.

Research Objectives and Scope of Scholarly Investigation on this compound

The primary research objective for investigating this compound is to explore its potential as a bioactive molecule and a lead compound in drug discovery. Based on the activities of structurally related compounds, the investigation would likely focus on its ability to modulate specific biological targets. The presence of the indole-1-acetic acid motif, combined with the 7-benzyloxy substitution, suggests that research would aim to elucidate its structure-activity relationship (SAR).

The scope of scholarly investigation would encompass its synthesis, physicochemical characterization, and evaluation of its biological activity in various assays. A key area of interest, given the precedent set by similar structures, would be its potential as a modulator of G-protein coupled receptors like the S1P1 receptor. nih.govnih.gov Further studies might explore its activity as an inhibitor of enzymes such as aldose reductase, a target in diabetic complications, as seen with other benzyloxy-indolyl-acetic acid derivatives. bibliotekanauki.pl The ultimate goal of such research is to determine if this compound or its analogues possess a therapeutic profile that warrants further development.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 914349-77-2 |

| Molecular Formula | C17H15NO3 |

| Molecular Weight | 281.30 g/mol |

| XLogP3 | 3.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Boiling Point | 511.9°C at 760 mmHg |

| Density | 1.2 g/cm³ |

| Flash Point | 263.4°C |

| Refractive Index | 1.606 |

Note: Data sourced from ECHEMI echemi.com

Structure

3D Structure

属性

IUPAC Name |

2-(7-phenylmethoxyindol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c19-16(20)11-18-10-9-14-7-4-8-15(17(14)18)21-12-13-5-2-1-3-6-13/h1-10H,11-12H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEWSRYKKBMUZIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2N(C=C3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661733 | |

| Record name | [7-(Benzyloxy)-1H-indol-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-77-2 | |

| Record name | [7-(Benzyloxy)-1H-indol-1-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Pharmacological Spectrum and Therapeutic Potential of 7 Benzyloxyindol 1 Yl Acetic Acid Analogs

Enzyme Inhibition Profiles of (7-Benzyloxyindol-1-yl)acetic acid Scaffolds

Derivatives of the this compound scaffold have been primarily investigated for their inhibitory activity against aldose reductase, an enzyme critically involved in the polyol pathway and the pathogenesis of diabetic complications.

Aldose Reductase Inhibition by Indole-1-yl Acetic Acid Derivatives

The structural features of indole-1-yl acetic acids bear a resemblance to the general pharmacophore required for aldose reductase inhibition, which typically includes an acidic head, a central aromatic ring system, and a hydrophobic tail. bibliotekanauki.pl This has prompted the evaluation of various indole-based compounds as potential aldose reductase inhibitors (ARIs). nih.gov

Research into the aldose reductase inhibitory potential of indole-1-yl acetic acid derivatives has yielded promising results. Specifically, the analog [5-(Benzyloxy)-1H-indol-1-yl]acetic acid has demonstrated significant inhibitory activity against both rat and human forms of the enzyme. nih.govdocumentsdelivered.comresearchgate.net

For the rat aldose reductase, this compound exhibited an IC50 value in the submicromolar range, indicating potent inhibition. researchgate.net Against the human recombinant aldose reductase (AKR1B1), the inhibitory potency was characterized by an IC50 value in the low micromolar range. nih.govdocumentsdelivered.comresearchgate.net These findings highlight the potential of the benzyloxy-substituted indole-1-yl acetic acid scaffold as a foundation for developing effective aldose reductase inhibitors. bibliotekanauki.pl

| Enzyme Source | IC50 Value | Reference |

|---|---|---|

| Rat Aldose Reductase | Submicromolar range | researchgate.net |

| Human Aldose Reductase (AKR1B1) | Low micromolar range | nih.govdocumentsdelivered.comresearchgate.net |

A critical aspect of developing aldose reductase inhibitors is ensuring their selectivity over other closely related enzymes from the aldo-keto reductase (AKR) superfamily, such as aldehyde reductase (ALR1). nih.gov Poor selectivity can lead to off-target effects and potential toxicity.

Studies on [5-(Benzyloxy)-1H-indol-1-yl]acetic acid have demonstrated a favorable selectivity profile. The compound was found to be approximately 50 times more selective for aldose reductase compared to rat kidney aldehyde reductase. bibliotekanauki.plnih.govdocumentsdelivered.comresearchgate.net This degree of selectivity is a promising characteristic for a potential therapeutic agent, suggesting a reduced likelihood of side effects associated with the inhibition of aldehyde reductase. researchgate.net

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. nih.gov Under hyperglycemic conditions, the increased activity of this pathway leads to the intracellular accumulation of sorbitol, a key factor in the development of diabetic complications. nih.govmedchemexpress.com

The inhibitory effect of [5-(Benzyloxy)-1H-indol-1-yl]acetic acid on sorbitol accumulation has been evaluated in an organ-level model using isolated rat lenses. nih.govresearchgate.net In this ex vivo system, the compound was shown to significantly inhibit the accumulation of sorbitol in a concentration-dependent manner. nih.govdocumentsdelivered.comresearchgate.net This finding provides a direct link between the enzymatic inhibition of aldose reductase by this compound and its potential to mitigate the pathological consequences of the overactive polyol pathway.

Exploration of Other Enzyme Targets and Their Modulation by this compound Derivatives

Beyond aldose reductase, research has explored the interaction of indole-1-yl acetic acid derivatives with other enzyme systems. One notable area of investigation has been their potential as ligands for peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that is a key regulator of adipogenesis and a target for antidiabetic drugs. bibliotekanauki.plimrpress.com

The compound [5-(Benzyloxy)-1H-indol-1-yl]acetic acid was assessed for its ability to act as a PPARγ ligand. nih.govdocumentsdelivered.comresearchgate.net Based on luciferase reporter assays, it was found to have some activity as a PPARγ ligand, although this activity was considered to be relatively low. nih.govresearchgate.net This suggests a potential for this scaffold to be developed into agents that can interfere with multiple targets relevant to diabetes. bibliotekanauki.plnih.gov

Antineoplastic Activity of this compound and its Metal Complexes

The search for novel anticancer agents is a continuous effort in pharmaceutical research. Indole (B1671886) derivatives have shown promise in this area, and their coordination with metal ions can enhance their cytotoxic properties.

Cytotoxicity Mechanisms in Diverse Human Cancer Cell Lines

While direct studies on the antineoplastic activity of this compound are not extensively documented, the potential of indole-based compounds in cancer therapy is recognized. Metal complexes, in particular, have been shown to possess significant cytotoxic effects against various human cancer cell lines. The chelation of metal ions by organic ligands can lead to compounds with enhanced biological activity compared to the ligands alone.

Induction of Reactive Oxygen Species (ROS) Production

A key mechanism through which many chemotherapeutic agents exert their cytotoxic effects is the generation of reactive oxygen species (ROS). ROS are highly reactive molecules that can induce oxidative stress, leading to cellular damage and apoptosis (programmed cell death). Cancer cells often have a higher basal level of ROS compared to normal cells, making them more susceptible to further ROS-induced stress. umj.com.ua

Indolylacetic acid derivatives have been implicated in processes that can modulate ROS levels. nih.govsemanticscholar.org The induction of ROS production is a plausible mechanism by which this compound and its metal complexes could exhibit antineoplastic activity. By increasing the intracellular concentration of ROS beyond a critical threshold, these compounds could selectively trigger cell death in cancer cells. However, experimental verification of ROS induction and subsequent cytotoxicity in cancer cell lines by this compound or its metal complexes is needed to substantiate this therapeutic potential.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| [5-(Benzyloxy)-1H-indol-1-yl]acetic acid |

| [3-[(2R)-[[(2R)-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl] -1H-indol-7-yloxy]acetic acid |

Perturbation of Mitochondrial Function and Activity

The integrity and function of mitochondria are critical for cell survival, and their disruption is a key strategy in anticancer therapy to induce programmed cell death (apoptosis). Research into platinum(IV) prodrugs has revealed that incorporating bioactive ligands, such as derivatives of benzyloxyindole acetic acid, can lead to compounds that effectively perturb mitochondrial function.

Inhibition of Histone Deacetylase (HDAC)

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.gov By removing acetyl groups from histones, HDACs cause the chromatin to become more compact, thereby repressing gene transcription. nih.gov In many cancers, HDACs are overactive, leading to the silencing of tumor suppressor genes. Consequently, HDAC inhibitors have emerged as a promising class of anti-cancer drugs. nih.govnih.gov

Platinum(IV) complexes synthesized with 5-benzyloxyindole-3-acetic acid in the axial position have demonstrated the ability to inhibit HDAC activity. mdpi.com This inhibitory action is a significant contributor to their anticancer properties. By preventing HDACs from deacetylating histones, these compounds can restore the expression of silenced tumor suppressor genes, leading to the induction of apoptosis, and cell cycle arrest in cancer cells. mdpi.comnih.gov The development of HDAC inhibitors, including those based on a benzyloxyindole scaffold, represents a key strategy in modern oncology, with several such agents already approved for clinical use or in active trials. nih.gov

Structure-Activity Relationships for Enhanced Anticancer Potency in Platinum(IV) Prodrugs

Platinum(IV) complexes are designed as kinetically inert prodrugs, which are activated to their cytotoxic platinum(II) form within the tumor's specific microenvironment. mdpi.comnih.gov This strategy aims to overcome the limitations of traditional platinum(II) drugs like cisplatin, such as severe side effects and drug resistance. nih.govnih.gov The design of these prodrugs allows for the attachment of bioactive molecules, known as axial ligands, creating multi-action agents with enhanced tumor-targeting and therapeutic efficacy. nih.gov

The incorporation of benzyloxyindole acetic acid derivatives, such as 5-benzyloxyindole-3-acetic acid, as axial ligands has yielded platinum(IV) prodrugs with prominent anticancer activity, showing significantly greater potency than cisplatin, oxaliplatin, and carboplatin (B1684641) in multiple human cell lines. mdpi.comnih.gov Structure-activity relationship (SAR) analyses have revealed that the anticancer effectiveness is highly dependent on the nature of the ligands and how they are conjugated to the platinum core. nih.gov

Key findings from SAR studies include:

Ligand Conjugation: The method used to attach the bioactive ligand (e.g., via a carboxylate or a carbamate) distinctly impacts the reducibility and, therefore, the activation of the prodrug. nih.gov

Reduction Potential: The stability of the prodrug is crucial. It must be stable enough to reach the tumor tissue but readily reducible within the tumor's hypoxic environment to release the active platinum(II) agent and the bioactive ligand. nih.gov

Enhanced Activity: Platinum(IV) complexes incorporating 5-benzyloxyindole-3-acetic acid have demonstrated GI50 values (a measure of anticancer activity) in the nanomolar range, indicating exceptionally high potency. mdpi.com

This approach of using benzyloxyindole derivatives as bioactive ligands in platinum(IV) prodrugs is a promising strategy for developing next-generation, tumor-specific anticancer therapies. nih.gov

Antivirulence and Antimicrobial Properties of Benzyloxyindole Derivatives

In an era of rising antibiotic resistance, antivirulence therapy presents an alternative strategy that aims to disarm pathogens rather than kill them. nih.govresearchgate.net This approach reduces the selective pressure that drives the development of resistance. Indole derivatives, including 7-benzyloxyindole (B21248) (7BOI), a close analog of this compound, have been identified as potent antivirulence compounds, particularly against the major human pathogen Staphylococcus aureus. nih.govresearchgate.net These compounds diminish bacterial virulence without affecting cell viability, offering a promising avenue for combating persistent infections. nih.gov

Attenuation of Bacterial Virulence Factors (e.g., Staphylococcus aureus staphyloxanthin and hemolysins)

Staphylococcus aureus produces a range of virulence factors that contribute to its pathogenicity. Among these are staphyloxanthin, a golden carotenoid pigment that protects the bacterium from reactive oxygen species (ROS) and the host immune system, and hemolysins, which are toxins that destroy red blood cells. nih.govresearchgate.net

Research has shown that 7-benzyloxyindole (7BOI) effectively attenuates these key virulence factors. nih.gov Treatment with 7BOI leads to a colorless phenotype in S. aureus by inhibiting the production of staphyloxanthin. nih.govresearchgate.net It also significantly inhibits the bacterium's hemolytic activity. nih.govresearchgate.net As a result of this disarmament, S. aureus becomes more susceptible to being killed by both hydrogen peroxide and human whole blood. nih.govresearchgate.net This demonstrates that benzyloxyindole derivatives can neutralize the defensive and offensive tools of the bacteria, weakening them against host defenses.

Table 1: Effect of 7-Benzyloxyindole on S. aureus Virulence Factors

| Virulence Factor | Effect of 7-Benzyloxyindole (7BOI) | Consequence for Bacterium | Source |

|---|---|---|---|

| Staphyloxanthin (Carotenoid Pigment) | Inhibition of Production (cells become colorless) | Increased susceptibility to reactive oxygen species and host immune system | nih.gov, researchgate.net, nih.gov |

| Hemolysins | Inhibition of Hemolytic Activity | Reduced ability to damage host red blood cells | nih.gov, researchgate.net |

Inhibition of Biofilm Formation and Bacterial Adhesion

Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced protective matrix. They are notoriously difficult to eradicate and are a major source of persistent infections. The ability to inhibit biofilm formation is a key antivirulence property.

Studies have demonstrated that 7-benzyloxyindole is a potent inhibitor of biofilm formation. nih.gov In research on the opportunistic fungal pathogen Candida albicans, 7-benzyloxyindole significantly inhibited biofilm development at low concentrations without affecting the growth of planktonic (free-floating) cells. nih.gov This inhibition is linked to its ability to prevent the transition from yeast to hyphal form, a critical step for biofilm maturation in this organism. nih.gov Scanning electron microscopy has confirmed that 7-benzyloxyindole effectively blocks hyphal formation. nih.gov While this study focused on a fungus, it highlights the potential of benzyloxyindole derivatives as broad-spectrum anti-biofilm agents.

Table 2: Anti-Biofilm Activity of 7-Benzyloxyindole against C. albicans

| Concentration of 7-Benzyloxyindole | Biofilm Inhibition (%) | Mechanism | Source |

|---|---|---|---|

| 0.02 mM | 63% | Inhibition of hyphal formation | nih.gov |

| 0.05 mM | 81% | nih.gov | |

| 0.1 mM | 94% | nih.gov |

Transcriptional Analysis of Bacterial Gene Expression Related to Pathogenicity (e.g., hla, seb, splA, sspA, agrA, sarA)

To understand the molecular mechanisms behind the antivirulence effects of benzyloxyindole derivatives, researchers have performed transcriptional analyses to see how these compounds affect gene expression in bacteria. These studies have revealed that 7-benzyloxyindole (7BOI) modulates the expression of a suite of genes crucial for S. aureus pathogenicity. nih.gov

Treatment with 7BOI was found to repress the expression of several important virulence genes, including:

hla : The gene for alpha-hemolysin, a potent toxin. nih.govresearchgate.net

seb : The gene for staphylococcal enterotoxin B, a superantigen. nih.govresearchgate.net

splA and sspA : Genes for serine proteases that contribute to tissue damage. nih.govresearchgate.net

Furthermore, 7BOI modulates the expression of key global regulatory genes, such as agrA (part of the accessory gene regulator system) and sarA (staphylococcal accessory regulator), which control a wide array of virulence factors. nih.govresearchgate.net By altering the expression of these master regulators, 7-benzyloxyindole can effectively shut down a significant portion of the pathogen's arsenal, confirming its action as a potent antivirulence agent. nih.gov

Table 3: Effect of 7-Benzyloxyindole on Pathogenicity-Related Gene Expression in S. aureus

| Gene | Function | Effect of 7-Benzyloxyindole (7BOI) | Source |

|---|---|---|---|

| hla | Alpha-hemolysin | Repressed | nih.gov, researchgate.net |

| seb | Enterotoxin B | Repressed | nih.gov, researchgate.net |

| splA | Serine Protease | Repressed | nih.gov, researchgate.net |

| sspA | Serine Protease (V8) | Repressed | nih.gov, researchgate.net |

| agrA | Global Virulence Regulator | Modulated | nih.gov, researchgate.net |

| sarA | Global Virulence Regulator | Modulated | nih.gov, researchgate.net |

In Vivo Efficacy Studies in Caenorhabditis elegans Infection Models

The nematode Caenorhabditis elegans has emerged as a valuable in vivo model for the high-throughput screening and evaluation of antimicrobial compounds. nih.govnih.gov Its short lifespan, well-defined genetics, and innate immune pathways that share similarities with mammals make it a suitable host for studying host-pathogen interactions and the efficacy of potential new drugs. nih.govfrontiersin.org In the context of infection models, C. elegans is typically exposed to a pathogen, and its survival is monitored over time in the presence and absence of a test compound. nih.govfrontiersin.org An increase in the lifespan of the infected worms treated with a compound, compared to untreated controls, indicates potential in vivo efficacy. nih.gov

While the broader class of indole derivatives has been investigated for various biological activities, including antimicrobial properties, specific research on the in vivo efficacy of this compound and its analogs in C. elegans infection models is not extensively documented in publicly available scientific literature. Studies on related indole compounds, such as indole-3-acetic acid (IAA), have been conducted in C. elegans, primarily focusing on aspects like lifespan and stress resistance rather than efficacy in infection models. nih.gov For instance, prolonged exposure to IAA has been shown to extend the lifespan of C. elegans. nih.gov

The general methodology for such in vivo studies involves infecting C. elegans with pathogenic bacteria, such as Pseudomonas aeruginosa or Staphylococcus aureus, and then administering the test compounds. nih.govbiorxiv.org Researchers then meticulously record the survival rate of the nematodes over several days. nih.gov Data from these survival assays are typically presented in Kaplan-Meier survival curves, which illustrate the proportion of the worm population that remains alive over time.

Although direct data for this compound is not available, a closely related analog, [5-(Benzyloxy)-1H-indol-1-yl]acetic acid, has been synthesized and evaluated for its inhibitory effects on aldose reductase and its interaction with PPARγ, indicating that derivatives of benzyloxyindol-1-yl acetic acid are of interest in drug discovery. nih.gov However, this particular study did not investigate its antimicrobial activity in a C. elegans infection model. nih.gov

The potential of indole derivatives as a class of compounds in modulating host-pathogen interactions is recognized. nih.gov Indole itself, a metabolite produced by various bacteria, can influence the behavior and physiology of C. elegans. nih.govnih.gov This highlights the complex interplay between indole-containing molecules and the nematode host, suggesting that synthetic indole derivatives could have significant effects in an infection context.

Future research could explore the efficacy of this compound and its analogs in established C. elegans infection models. Such studies would provide valuable insights into their potential as anti-infective agents. The following table outlines the typical parameters that would be investigated in such a study.

| Compound | Pathogen | Host | Key Findings |

| This compound | e.g., P. aeruginosa | C. elegans | Data not available |

| Analog 1 | e.g., S. aureus | C. elegans | Data not available |

| Analog 2 | e.g., Candida albicans | C. elegans | Data not available |

Mechanistic Elucidation and Molecular Modeling of 7 Benzyloxyindol 1 Yl Acetic Acid Interactions

Computational Chemistry and Molecular Docking Simulations for Enzyme and Receptor Interactions

Computational chemistry and molecular docking are powerful tools for predicting the interaction between a small molecule (ligand), such as (7-Benzyloxyindol-1-yl)acetic acid, and a macromolecular target, typically a protein or enzyme. benthamscience.comnih.gov These simulations can forecast the preferred orientation of the ligand when bound to a target, forming a stable complex, and estimate the strength of that interaction. benthamscience.com By employing algorithms that explore various possible conformations, researchers can gain a detailed understanding of intermolecular interactions without the need for complex experimental procedures like X-ray crystallography in the initial stages. benthamscience.comresearchgate.net

Molecular docking simulations have been instrumental in identifying and characterizing the binding of indole-based acetic acid derivatives to various biological targets. While direct studies on this compound are not extensively published, research on closely related compounds provides a strong model for its potential interactions.

For instance, a positional isomer, [5-(Benzyloxy)-1H-indol-1-yl]acetic acid , has been identified as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications, and as a ligand for PPARγ. bibliotekanauki.pl Molecular docking simulations were performed to elucidate the binding mode within the aldose reductase active site. bibliotekanauki.pl Similarly, derivatives such as (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids have been developed as potent agonists of the S1P1 receptor, a target for autoimmune diseases. nih.gov Docking studies for these compounds help rationalize their high affinity and guide further optimization. nih.gov

Another class of related structures, tetrahydrocyclopenta[b]indol-3-yl]-acetic acid derivatives, have been discovered as potent antagonists of the prostaglandin (B15479496) D2 (PGD2) receptor, a key player in allergic responses. scilit.com The binding affinity of these compounds is often evaluated and compared using their half-maximal inhibitory concentration (IC50) or their inhibitor constant (Ki), as determined by in vitro assays that are guided by computational predictions.

Table 1: Binding Affinities of Related Indole (B1671886) Acetic Acid Derivatives to Biological Targets

| Compound/Derivative | Target | Binding Affinity/Activity |

|---|---|---|

| [5-(Benzyloxy)-1H-indol-1-yl]acetic acid | Aldose Reductase (Rat) | IC50: submicromolar range bibliotekanauki.pl |

| [5-(Benzyloxy)-1H-indol-1-yl]acetic acid | Aldose Reductase (Human) | IC50: low micromolar range bibliotekanauki.pl |

| (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid derivative (Compound 12) | S1P1 Receptor | EC50: picomolar agonist activity nih.gov |

This table presents data for compounds structurally related to this compound to illustrate the binding affinities of this chemical class to various biological targets.

A key outcome of molecular docking is the identification of specific amino acid residues within the target's active site that are critical for ligand binding. nih.gov These interactions often involve hydrogen bonds, hydrophobic interactions, and electrostatic forces. For the indole acetic acid scaffold, the carboxylate group is a crucial pharmacophoric feature, often acting as a mimetic for a phosphate (B84403) group, forming strong hydrogen bonds with receptor residues. nih.gov

In the case of [5-(Benzyloxy)-1H-indol-1-yl]acetic acid binding to aldose reductase, docking simulations identify the key interactions within the enzyme's binding site that are responsible for its inhibitory activity. bibliotekanauki.pl For S1P1 receptor agonists, the carboxylate is essential for mimicking the natural ligand, sphingosine-1-phosphate. nih.gov Similarly, studies on other enzyme inhibitors have shown that specific residues can be identified as critical for catalysis and binding, and mutations in these residues can dramatically reduce enzyme activity. nih.gov The benzyloxy group and the indole core contribute to binding primarily through hydrophobic and aromatic stacking interactions with non-polar residues in the binding pocket.

Application of Structure-Based Drug Design Principles to the this compound Scaffold

Structure-based drug design (SBDD) leverages knowledge of the three-dimensional structure of a biological target to design and optimize ligands. nih.gov This approach is highly applicable to the this compound scaffold. By understanding the binding mode from docking studies, medicinal chemists can make targeted modifications to the molecule to improve its potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

An example of SBDD is "scaffold hopping," where the core structure of a known ligand is replaced with a functionally equivalent but structurally novel core to improve properties or create new intellectual property. nih.gov The development of (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids as S1P1 functional antagonists evolved from an earlier series of pyrrolo[1,2-a]indoles, demonstrating an extension of structure-activity relationships (SAR) to achieve molecules with better central nervous system availability. nih.gov Modifications are guided by the structural hypothesis of how the molecule fits into the receptor, aiming to enhance favorable interactions and reduce unfavorable ones.

Conformational Analysis and Molecular Dynamics Simulations of this compound Derivatives

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govbiointerfaceresearch.com This is crucial for understanding the stability of the predicted binding pose and the conformational flexibility of both the ligand and the target. nih.gov

Conformational analysis of the acetic acid side chain is particularly important. Studies on acetic acid itself show that while the syn conformation of the carboxyl group is generally more stable, the anti conformation can also be present, and the energy barrier between them is surmountable under physiological conditions. nih.gov For this compound and its derivatives, the orientation of the acetic acid side chain relative to the indole ring system is a key determinant of its biological activity. researchgate.net

MD simulations can be used to:

Assess Complex Stability: Confirm that the binding mode predicted by docking is stable over a simulated timeframe. nih.gov

Reveal Conformational Changes: Show how the protein or ligand might change shape to accommodate binding (induced fit). nih.gov

Calculate Binding Free Energies: Provide a more accurate estimation of binding affinity by considering the dynamic nature of the system.

For example, MD simulations of pyrazole-benzimidazole derivatives targeting cancer-related receptors were used to confirm the stability of the ligand-protein complexes predicted by docking. nih.gov Such studies on the this compound scaffold would validate docking predictions and provide deeper insight into the thermodynamics and kinetics of its interactions with biological targets.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| [5-(Benzyloxy)-1H-indol-1-yl]acetic acid |

| (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid |

| Tetrahydrocyclopenta[b]indol-3-yl]-acetic acid |

| Sphingosine-1-phosphate |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 7 Benzyloxyindol 1 Yl Acetic Acid Analogs

Impact of Substituent Variations on the Indole (B1671886) Ring System

The indole nucleus is a privileged scaffold in drug discovery, and its substitution pattern plays a crucial role in modulating the biological activity of (7-Benzyloxyindol-1-yl)acetic acid analogs. Researchers have systematically introduced various substituents at different positions of the indole ring to probe the structural requirements for optimal activity.

Modifications at the Benzyloxy Moiety and Other Positions on the Indole Core (e.g., C-5)

The benzyloxy group at the 7-position of the indole ring has been identified as a key determinant of activity in several studies. Modifications of this moiety have a profound impact on the biological profile of the parent compound. For instance, in a series of (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids developed as S1P1 functional antagonists, variations in the substitution pattern of the benzyl (B1604629) group led to significant changes in potency. nih.gov

The introduction of substituents on the phenyl ring of the benzyloxy group has been systematically explored to optimize properties such as lipophilic efficiency. The data in the table below, derived from studies on S1P1 receptor agonists, illustrates the impact of these modifications.

Table 1: SAR of Modifications at the 7-Benzyloxy Moiety in (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic Acid Analogs as S1P1 Agonists

| Compound | R1 | R2 | hS1P1 EC50 (nM) [cAMP] | Emax (%) | cLogP | Lipophilic Efficiency (LiPE) |

|---|---|---|---|---|---|---|

| 12 | CF3 | cyclopentyl | 0.095 | 108 | 7.13 | 2.9 |

| 13 | CN | cyclopentyl | 0.49 | 92 | 5.82 | 3.5 |

| 14 | CF3 | Cl | 150 | 116 | 5.59 | 1.2 |

| 15 | CF3 | CN | 83 | 104 | 4.51 | 2.6 |

| 16 | CN | OCH3 | 38 | 122 | 3.87 | 3.6 |

| 17 | CF3 | OCH2F | 6.7 | 119 | 5.41 | 2.8 |

| 18 | CF3 | Oi-Pr | 0.15 | 112 | 6.07 | 3.8 |

| 19 | CN | Oi-Pr | 0.15 | 105 | 4.70 | 5.1 |

| 20 | CF3 | OCH2-cyclopropyl | 1.1 | 100 | 6.21 | 2.8 |

Data sourced from a study on S1P1 functional antagonists. nih.gov

While extensive data on substitutions at the C-5 position of this compound itself is limited in the public domain, SAR studies on related indole-2-carboxamides have shown that halogen substitutions at the C-5 position, such as with fluorine or chlorine, are generally well-tolerated and can influence potency. nih.gov For example, in a series of CB1 allosteric modulators, a 5-chloro substituent was sometimes more potent than a 5-fluoro substituent, although this was not a consistent trend across all analog pairs. nih.gov This suggests that the electronic and steric nature of the C-5 substituent can fine-tune the biological activity.

Influence of Electronic and Steric Effects of Substituents

The electronic and steric properties of substituents on the indole ring are critical in determining the biological activity of this compound analogs. Electron-withdrawing groups, such as trifluoromethyl (CF3) and cyano (CN), on the benzyloxy moiety have been shown to be favorable for high potency in S1P1 receptor agonists. nih.gov This suggests that the electronic nature of the benzyloxy group can influence its interaction with the target protein.

For instance, in a series of 1-benzyl-indole hybrid thiosemicarbazones, it was observed that as the electronegativity of the substituents on the benzyl group increased, the inhibitory potential against tyrosinase decreased. rsc.org This highlights the nuanced role of electronic effects, where the optimal electronic properties are target-dependent.

Steric factors also play a significant role. The size and shape of the substituents can impact the binding affinity of the molecule to its target. In the case of the S1P1 agonists, the presence of a bulky cyclopentyl group on the benzyloxy moiety in conjunction with a CF3 group resulted in a highly potent compound (compound 12). nih.gov This indicates that a certain degree of steric bulk is tolerated and can even be beneficial for activity. However, the introduction of overly large or unfavorably positioned groups can lead to a decrease or complete loss of activity due to steric hindrance at the binding site.

Functional Group Modifications of the Acetic Acid Side Chain

The acetic acid side chain at the 1-position of the indole ring is a crucial pharmacophoric element. Its modification has been a key strategy in the optimization of the biological activity of this compound analogs.

Importance of the Carboxyl Group for Target Binding and Bioactivity

The carboxylic acid group is often essential for the biological activity of these compounds, primarily due to its ability to form key interactions with the target protein. In many cases, the carboxylate anion engages in ionic interactions and hydrogen bonds with positively charged amino acid residues, such as arginine and lysine, within the binding pocket. nih.gov For example, in GPR40 agonists, the carboxylate moiety of related compounds forms hydrogen bonds with Arg183 and Arg258. nih.gov

Furthermore, the carboxyl group can act as a phosphate (B84403) mimetic. nih.gov This is particularly relevant for targets that recognize phosphorylated substrates. The anionic nature and geometry of the carboxylate can mimic the phosphate group, allowing the molecule to bind to the same site. This strategy has been successfully employed in the design of direct-acting S1P1 functional antagonists, avoiding the need for in vivo phosphorylation that is required by some prodrugs. nih.gov The ability of the carboxyl group to chelate with metal ions, such as Mg2+ in the active site of HIV-1 integrase, has also been shown to be a critical interaction for some indole-2-carboxylic acid derivatives. nih.gov

Exploration of Bioisosteric Replacements for the Acetic Acid Moiety

While the carboxylic acid group is often crucial for activity, it can also impart undesirable physicochemical properties, such as poor membrane permeability and rapid metabolism, which can limit oral bioavailability. drughunter.com To address these limitations, medicinal chemists often explore the use of bioisosteric replacements for the carboxylic acid moiety. Bioisosteres are functional groups that possess similar steric and electronic properties to the original group and can maintain or improve biological activity while enhancing pharmacokinetic properties. drughunter.com

A common bioisostere for the carboxylic acid group is the tetrazole ring. nih.gov The tetrazole is acidic, with a pKa similar to that of a carboxylic acid, and can participate in similar ionic and hydrogen bonding interactions. Its use has led to improved potency and oral bioavailability in several drug candidates. drughunter.com Other heterocyclic acidic groups, such as 5-oxo-1,2,4-oxadiazole and related thiadiazoles, have also been successfully employed as carboxylic acid surrogates. nih.gov

Non-acidic bioisosteres have also been investigated. For instance, hydroxamates and N-acyl sulfonamides can mimic the hydrogen bonding pattern of a carboxylic acid. enamine.net The choice of a suitable bioisostere is highly dependent on the specific target and the desired physicochemical properties of the final compound.

Stereochemical Effects on Biological Activity and Selectivity of this compound Derivatives

Many of the analogs of this compound contain one or more chiral centers, and the stereochemistry of these molecules can have a profound impact on their biological activity and selectivity. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles.

In the case of (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid derivatives acting as S1P1 agonists, it was observed that upon resolution of the racemates, one enantiomer was consistently more potent than the other. nih.gov Although the absolute stereochemistry of these enantiomers was not determined in the initial study, this finding underscores the importance of stereochemistry for potent interaction with the S1P1 receptor. nih.gov For instance, a stereoselective synthesis was developed for the (R)-enantiomer of a key intermediate, ethyl 2-(7-hydroxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetate, which was used to prepare enantiopure final compounds. The corresponding S-isomers were found to be significantly less potent. nih.gov

This difference in activity between enantiomers arises from the three-dimensional nature of the drug-receptor interaction. The binding site of a protein is chiral, and only one enantiomer may be able to achieve the optimal orientation for binding and eliciting a biological response. The "inactive" enantiomer may not bind at all, or it may bind in a different mode that leads to reduced activity, or even a different pharmacological effect, potentially contributing to off-target effects or toxicity. Therefore, the development of stereoselective syntheses and the evaluation of individual enantiomers are critical steps in the drug discovery process for this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling for the this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational tool in medicinal chemistry. longdom.orgresearchgate.net By establishing a mathematical correlation between the chemical structures of compounds and their biological activities, QSAR facilitates the prediction of the potency of new molecules, thereby guiding drug discovery and optimization efforts. longdom.orgresearchgate.net These models are built upon the principle that the biological effect of a compound is a function of its physicochemical and structural properties. researchgate.net

A review of the scientific literature indicates that while QSAR studies have been conducted on various classes of indole derivatives, including indole-3-acetic acid analogs for different biological targets, specific and detailed QSAR modeling research focused solely on the this compound series is not extensively available in the public domain. nih.govnih.gov Research on related structures, such as (7-benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids, has been published, but these studies have primarily concentrated on synthesis, pharmacokinetic properties, and their activity as S1P1 functional antagonists, without detailing a QSAR analysis. nih.gov

In the broader context of indole-based compounds, QSAR models have been developed to elucidate the structural requirements for various biological activities. For instance, 3D-QSAR models have been generated for flavonoid inhibitors of aldose reductase, providing insights into the structural features necessary for enhanced biological activity. doi.org Similarly, QSAR studies on isatin (B1672199) and indole derivatives as inhibitors of the SARS-CoV-2 main protease have been performed to predict inhibitory activity. nih.gov These studies typically involve the calculation of molecular descriptors and the use of statistical methods like multiple linear regression (MLR) and partial least squares (PLS) to build and validate the models. dergipark.org.trnih.gov

The general process of developing a QSAR model involves several key steps:

Data Set Selection: A series of structurally related compounds with measured biological activity is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which quantify various aspects of the molecular structure (e.g., electronic, steric, hydrophobic properties), are calculated for each compound.

Model Building: Statistical methods are employed to identify the descriptors that best correlate with the biological activity and to construct a mathematical equation representing this relationship.

Model Validation: The predictive power of the generated QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. researchgate.net

While the direct application of QSAR to the this compound series is not documented in the available literature, the established methodologies in related indole series provide a clear framework for how such a study would be conducted. The insights from QSAR models on other indole derivatives suggest that properties such as the nature and position of substituents on the indole ring and the characteristics of the acetic acid side chain would be critical determinants of biological activity. nih.govmdpi.com

Analytical and Spectroscopic Characterization Methodologies for 7 Benzyloxyindol 1 Yl Acetic Acid and Its Complexes in Research

Chromatographic and Other Separation Techniques for Purity Assessment and Isolation in Research Settings

In the synthesis of (7-Benzyloxyindol-1-yl)acetic acid, purification and subsequent purity assessment are critical steps. Chromatographic techniques are the primary methods employed for this purpose.

Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of the synthesis of indole (B1671886) derivatives. researchgate.net For a compound like this compound, a typical mobile phase would consist of a mixture of a non-polar solvent, such as n-hexane or petroleum ether, and a polar solvent, like ethyl acetate. researchgate.net The ratio of these solvents is optimized to achieve good separation between the product, starting materials, and any by-products. Visualization of the spots on the TLC plate can be achieved under UV light (254 nm), and by using staining reagents such as a p-anisaldehyde solution or a potassium permanganate (B83412) dip, which are common for visualizing organic compounds. rsc.org

Flash Column Chromatography: For the preparative isolation of this compound, flash column chromatography using silica (B1680970) gel (200-300 mesh) is a standard procedure. nih.gov The solvent system used is typically similar to that developed for TLC, allowing for the efficient separation of the target compound from impurities. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the final purity of this compound. A reversed-phase C18 column is commonly used for the analysis of indole acetic acid derivatives. whiterose.ac.uk The mobile phase often consists of a mixture of an aqueous solution containing an acid, such as formic acid or acetic acid, and an organic solvent like acetonitrile (B52724) or methanol (B129727). whiterose.ac.ukrsc.org The addition of a small amount of acid to the mobile phase helps to ensure sharp peaks by suppressing the ionization of the carboxylic acid group. rsc.org Detection is typically performed using a UV detector, set at a wavelength where the indole chromophore absorbs strongly.

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation of Research Samples

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the indole ring, the benzyloxy group, and the acetic acid moiety. The chemical shifts would be influenced by the electronic environment of each proton.

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The predicted chemical shifts are based on the analysis of 7-benzyloxyindole (B21248) and other indole derivatives. chemicalbook.com

Expected NMR Data for this compound

| Moiety | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Indole H-2 | ~7.1-7.3 | ~125-128 |

| Indole H-3 | ~6.5-6.7 | ~102-105 |

| Indole H-4 | ~7.0-7.2 | ~120-123 |

| Indole H-5 | ~6.9-7.1 | ~110-113 |

| Indole H-6 | ~6.7-6.9 | ~128-131 |

| N-CH₂-COOH | ~5.0-5.3 (s, 2H) | ~50-53 |

| N-CH₂-C OOH | Not applicable | ~170-173 |

| O-CH₂-Ph | ~5.1-5.4 (s, 2H) | ~70-73 |

| Benzyl (B1604629) C-H (ortho) | ~7.3-7.5 (d) | ~127-129 |

| Benzyl C-H (meta) | ~7.3-7.4 (t) | ~128-130 |

| Benzyl C-H (para) | ~7.2-7.3 (t) | ~127-129 |

| Benzyl C (ipso) | Not applicable | ~136-139 |

| Indole C-7 | Not applicable | ~145-148 |

| Indole C-3a | Not applicable | ~129-132 |

| Indole C-7a | Not applicable | ~133-136 |

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₇H₁₅NO₃), the expected exact mass is approximately 281.1052 g/mol . echemi.com High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) would be employed to confirm the elemental composition. chemicalbook.com The fragmentation pattern would likely show losses of the carboxylic acid group (-45 Da) and the benzyl group (-91 Da).

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or methanol is expected to show absorption bands characteristic of the indole and benzyl chromophores. Indole itself has absorption maxima around 270-280 nm and a stronger absorption band near 210-220 nm. The presence of the benzyloxy group would likely lead to a slight shift and increase in the intensity of these bands.

X-Ray Crystallography for Definitive Structural Determination of this compound and its Synthesized Derivatives

As of the current literature survey, no crystal structure of this compound has been deposited in the Cambridge Structural Database (CSD). However, if suitable single crystals of the compound or its derivatives could be grown, X-ray diffraction analysis would provide definitive proof of its structure. This would be particularly valuable for confirming the substitution pattern on the indole ring and the conformation of the benzyloxy and acetic acid side chains.

Emerging Applications and Future Research Trajectories for 7 Benzyloxyindol 1 Yl Acetic Acid

Development of Multi-Target Directed Ligands Based on the (7-Benzyloxyindol-1-yl)acetic Acid Scaffold

The "one-target, one-molecule" paradigm in drug discovery is increasingly being challenged by the multifactorial nature of complex diseases. This has led to the rise of multi-target-directed ligands (MTDLs), single chemical entities designed to modulate multiple biological targets simultaneously. The this compound scaffold is a promising starting point for the design of MTDLs.

Research into structurally related indole (B1671886) acetic acid derivatives has demonstrated the potential of this chemical class to interact with diverse biological targets. For instance, a related compound, [5-(benzyloxy)-1H-indol-1-yl]acetic acid, has been identified as both an aldose reductase inhibitor and a peroxisome proliferator-activated receptor gamma (PPARγ) ligand. nih.govbibliotekanauki.pl Aldose reductase is a key enzyme in the polyol pathway, which is implicated in diabetic complications, while PPARγ is a nuclear receptor that plays a crucial role in glucose and lipid metabolism. nih.govbibliotekanauki.pl The ability of a single indole-based molecule to interact with both of these targets highlights the potential of this scaffold in developing treatments for complex metabolic disorders like diabetes. bibliotekanauki.pl

The this compound core, with its benzyloxy and acetic acid functionalities, offers multiple points for chemical modification. This allows for the fine-tuning of its affinity and activity against various targets. By strategically modifying the scaffold, it may be possible to design novel MTDLs that could be effective against a range of complex diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.

| Related Compound | Target 1 | Target 2 | Potential Therapeutic Area |

| [5-(Benzyloxy)-1H-indol-1-yl]acetic acid | Aldose Reductase | PPARγ | Diabetes and its complications |

Integration of this compound into Prodrug Strategies and Advanced Drug Delivery Systems

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Prodrug strategies and advanced drug delivery systems are two key approaches to optimize these properties. nih.gov

A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form in the body. mdpi.com This approach can be used to improve solubility, increase permeability, and enhance site-specific delivery. Given the carboxylic acid group in this compound, it is an ideal candidate for esterification to form prodrugs. These ester prodrugs could potentially mask the polarity of the carboxylic acid, leading to improved membrane permeability and oral bioavailability.

Advanced drug delivery systems offer another avenue to enhance the therapeutic potential of this compound. For instance, encapsulation of the compound within nanoparticles could protect it from premature degradation, allow for controlled release, and facilitate targeted delivery to specific tissues or cells. Research on indole-3-acetic acid has shown that it can be incorporated into layered metal hydroxide (B78521) nanohybrids for controlled release. elsevierpure.com Furthermore, a colon-targeted delivery system for indole acetic acid using Eudragit S-100-coated chitosan (B1678972) nanoparticles has been successfully developed to improve its bioavailability and efficacy in regulating gut motility. nih.gov Such strategies could be adapted for this compound to enhance its therapeutic index for various applications.

| Drug Delivery Strategy | Example with Indole Acetic Acid | Potential Advantage for this compound |

| Nanoparticle Encapsulation | Colon-targeted delivery using Eudragit S-100-coated chitosan nanoparticles nih.gov | Improved bioavailability, targeted delivery, controlled release |

| Layered Hydroxide Nanohybrids | Incorporation into zinc basic hydroxide salt and zinc aluminum layered double hydroxide elsevierpure.com | Sustained release of the active compound |

Exploration of this compound in the Context of Neglected Tropical Diseases and Emerging Pathogens

Neglected tropical diseases (NTDs) and emerging pathogens represent a significant global health burden, and there is a constant need for new and effective therapeutic agents. The indole scaffold has been a fruitful source of antimicrobial agents. nih.gov

Recent studies have highlighted the potential of indole derivatives as anti-tubercular agents. nih.gov Tuberculosis, caused by Mycobacterium tuberculosis, is a leading infectious cause of death worldwide. The discovery of indole-based compounds with potent activity against this bacterium suggests that the this compound scaffold could be a valuable starting point for the development of new anti-tubercular drugs. nih.gov

| Pathogen Type | Relevance of Indole Scaffold | Potential Application for this compound |

| Mycobacterium tuberculosis | Indole derivatives are being investigated as anti-tubercular agents. nih.gov | Development of novel anti-tubercular drugs. |

| Pathogenic Bacteria | Indole acetic acid derivatives have shown antibacterial activity. researchgate.net | Exploration as a broad-spectrum antibacterial agent. |

Advanced Preclinical Studies and Translational Research Pathways for this compound-Derived Therapeutics

The journey of a promising compound from the laboratory to the clinic involves rigorous preclinical studies and a clear translational research pathway. For therapeutics derived from this compound, this would involve a series of investigations to establish their efficacy and safety.

A key example of the preclinical development of a related compound is the investigation of (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids as sphingosine-1-phosphate receptor 1 (S1P1) functional antagonists. nih.gov These studies involved in vitro assays to determine the potency and selectivity of the compounds, followed by in vivo studies in animal models to assess their pharmacokinetic and pharmacodynamic properties. nih.govresearchgate.net Such a pathway would be essential for any therapeutic candidate derived from the this compound scaffold.

Translational research for these compounds would focus on identifying relevant patient populations and developing biomarkers to predict and monitor treatment response. For instance, if a derivative is developed as an anticancer agent, preclinical studies in various cancer cell lines and animal models would be necessary to identify the cancer types most likely to respond to the treatment. acs.orgmdpi.com The ultimate goal of translational research is to bridge the gap between basic scientific discoveries and their clinical application, ensuring that promising new therapies can benefit patients.

| Preclinical Study Type | Example with Related Indole Derivatives | Objective |

| In Vitro Pharmacology | Evaluation of (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acids as S1P1 functional antagonists. nih.gov | Determine potency, selectivity, and mechanism of action. |

| In Vivo Pharmacokinetics | Assessment of the plasma concentration and half-life of (7-Benzyloxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid derivatives in rats. nih.gov | Understand the absorption, distribution, metabolism, and excretion of the compound. |

| In Vivo Efficacy Models | Testing of indole-based covalent inhibitors in xenograft models of liver cancer. acs.org | Evaluate the therapeutic efficacy in a living organism. |

常见问题

Basic Research Questions

Q. How is (7-Benzyloxyindol-1-yl)acetic acid synthesized, and what purification methods ensure high yield and purity?

- Methodological Answer : The compound is typically synthesized via esterification or alkylation of indole derivatives. A common approach involves reacting 7-hydroxyindole with benzyl bromide under basic conditions to introduce the benzyloxy group, followed by acetic acid side-chain attachment using chloroacetic acid. Purification is achieved via column chromatography (silica gel, eluted with ethyl acetate/hexane) and recrystallization from ethanol. Purity (>95%) is validated by HPLC (C18 column, acetonitrile/water gradient) and NMR (δ 4.8–5.2 ppm for benzyloxy protons) .

Q. What analytical techniques are used to confirm the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR identify proton environments (e.g., indole C7-O-benzyl group at δ 7.3–7.5 ppm) and carboxylate carbon (δ 170–175 ppm).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]: ~325.12 g/mol).

- HPLC : Reverse-phase chromatography (UV detection at 254 nm) quantifies purity and detects trace impurities .

Q. How does pH affect the stability of this compound in aqueous solutions?

- Methodological Answer : Stability is assessed via accelerated degradation studies (pH 1–13, 25–40°C). Samples are analyzed by UV-Vis spectroscopy (λmax ~280 nm) and HPLC. The compound is stable in neutral to mildly acidic conditions (pH 4–7) but hydrolyzes in alkaline media (pH >9), cleaving the benzyloxy group. Buffered solutions (e.g., phosphate buffer, pH 6.8) are recommended for biological assays .

Advanced Research Questions

Q. What strategies mitigate solubility challenges of this compound in polar solvents for in vivo studies?

- Methodological Answer :

- Co-solvent Systems : Use ethanol/PEG 400 (1:4 v/v) to enhance aqueous solubility.

- Liposomal Encapsulation : Prepare phosphatidylcholine-based liposomes (dynamic light scattering for size optimization, ~100 nm).

- Salt Formation : React with sodium bicarbonate to form a water-soluble sodium carboxylate salt, confirmed by FT-IR (loss of -COOH peak at 1700 cm) .

Q. How can computational modeling predict structure-activity relationships (SAR) for indole acetic acid derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2). The benzyloxy group shows hydrophobic binding in the COX-2 active site.

- Molecular Dynamics (MD) Simulations : GROMACS assesses stability of ligand-protein complexes (RMSD <2 Å over 50 ns).

- QSAR Models : Generate 2D descriptors (logP, polar surface area) to correlate substituent effects with bioactivity .

Q. Why do bioactivity assays for this compound show variability across studies?

- Methodological Answer : Contradictions arise from:

- Impurity Profiles : Trace benzyl alcohol (from hydrolysis) may skew enzymatic inhibition assays. LC-MS/MS quantifies degradation products.

- Assay Conditions : Varying pH (e.g., intestinal vs. plasma pH) alters ionization and membrane permeability. Standardize using HEPES buffer (pH 7.4).

- Cell Line Variability : Use isogenic cell lines (e.g., HEK293-T) with controlled P-glycoprotein expression to minimize efflux discrepancies .

Q. How does the benzyloxy group influence metabolic stability in hepatic microsomal assays?

- Methodological Answer :

- In Vitro Metabolism : Incubate with rat liver microsomes (NADPH-regenerating system). LC-MS identifies metabolites (e.g., O-debenzylation to 7-hydroxyindole acetic acid).

- Enzyme Inhibition : CYP3A4/CYP2D6 isoforms mediate debenzylation. Co-incubation with ketoconazole (CYP3A4 inhibitor) reduces clearance by 60%.

- Half-Life Optimization : Introduce electron-withdrawing groups (e.g., -CF) on the benzyl ring to slow oxidative metabolism .

Q. What experimental designs resolve conflicting data on the compound’s antioxidant activity?

- Methodological Answer :

- Standardized Assays : Compare DPPH radical scavenging (IC) and ORAC assays under identical oxygen tension (5% O).

- Pro-oxidant Controls : Include ascorbic acid and Trolox to differentiate specific vs. nonspecific redox effects.

- Electrochemical Analysis : Cyclic voltammetry quantifies oxidation potential (E ~0.6 V vs. Ag/AgCl), correlating with radical quenching capacity .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。